molecular formula C20H18FNO2 B11224695 N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11224695
M. Wt: 323.4 g/mol
InChI Key: UWESCBFIJYLGOS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the fluorophenyl group: This can be achieved via electrophilic aromatic substitution or other suitable methods.

    Formation of the amide bond: The final step involves coupling the fluorophenyl and methylphenyl groups with the furan ring through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide may impart unique properties such as increased metabolic stability, altered electronic properties, and specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18FNO2/c1-14-5-7-15(8-6-14)19-11-9-18(24-19)10-12-20(23)22-17-4-2-3-16(21)13-17/h2-9,11,13H,10,12H2,1H3,(H,22,23)

InChI Key

UWESCBFIJYLGOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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